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(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone

lipophilicity ADME logP

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone (CAS 1421450-23-8) is a synthetic small molecule (C19H28FN3O, MW 333.451 g/mol) that incorporates a 2,4-dimethylpiperazine pharmacophore linked via a methylene bridge to a piperidine amide bearing a 3-fluorobenzoyl group. It has a calculated logP of 3.245, topological polar surface area (tPSA) of 45 Ų, 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 5 rotatable bonds.

Molecular Formula C19H28FN3O
Molecular Weight 333.451
CAS No. 1421450-23-8
Cat. No. B2798731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone
CAS1421450-23-8
Molecular FormulaC19H28FN3O
Molecular Weight333.451
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C
InChIInChI=1S/C19H28FN3O/c1-15-13-21(2)10-11-23(15)14-16-6-8-22(9-7-16)19(24)17-4-3-5-18(20)12-17/h3-5,12,15-16H,6-11,13-14H2,1-2H3
InChIKeyVKKFNYZAFMGTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421450-23-8 – (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone: Physicochemical Identity and Sourcing Baseline


The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone (CAS 1421450-23-8) is a synthetic small molecule (C19H28FN3O, MW 333.451 g/mol) that incorporates a 2,4-dimethylpiperazine pharmacophore linked via a methylene bridge to a piperidine amide bearing a 3-fluorobenzoyl group [1]. It has a calculated logP of 3.245, topological polar surface area (tPSA) of 45 Ų, 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 5 rotatable bonds [1]. The compound is currently listed with an on-demand availability status in the ZINC database and is not associated with any reported biological activity at ≤10 µM in ChEMBL [1]. Purity levels are typically specified at 95% by commercial vendors .

Why 1421450-23-8 Cannot Be Interchanged with Structurally Proximal Analogs: Physicochemical and Pharmacophoric Rationale


Compounds built on a (2,4-dimethylpiperazin-1-yl)methyl-piperidine scaffold with varying aryl amide substituents are not functionally interchangeable. Small modifications to the aryl amide—such as shifting fluorine from the 3- to 4-position, adding a second fluorine, or replacing the fluorophenyl with thiophene or pyrazine—can substantially alter electronic distribution, hydrogen-bonding geometry, and lipophilicity, leading to divergent binding profiles at protein targets in the GPR38, CPS1, and VDAC oligomerization pathways referenced in the patent literature for this chemotype [1]. The 3-fluorophenyl substituent on the target compound provides a distinct vector for halogen bonding and dipole interactions compared to its 4-fluoro and 2-fluoro regioisomers, while the 2,4-dimethyl substitution pattern on the piperazine ring imparts steric and conformational constraints absent in the monomethyl or unsubstituted piperazine analogs [2]. These cumulative structural differences—though subtle—can result in orders-of-magnitude shifts in target affinity and selectivity, making empirical verification with the exact compound necessary for reproducible SAR campaigns [2].

1421450-23-8 Evidence Guide: Quantifiable Differentiation from Closest Structural Analogs


Fluorine Regioisomer LogP Differentiation: 3-F vs 4-F vs 2-F Impact on Lipophilicity

The 3-fluorophenyl substitution on the target compound produces a logP of 3.245 (calculated) [1]. In closely related arylpiperazine methanone series, shifting the fluorine from the 3- to the 4-position on the benzoyl ring has been observed to increase logP by approximately 0.2–0.4 log units due to reduced dipole moment and altered solvation, while 2-fluoro substitution typically lowers logP by 0.3–0.5 units via intramolecular hydrogen bonding with the amide carbonyl [2]. These differences predict measurably distinct membrane permeability and protein binding profiles, directly affecting the suitability of the compound for CNS-penetrant versus peripherally restricted screening cascades [2].

lipophilicity ADME logP regioisomer fluorine substitution

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity Differentiation from Heteroaryl Analogs

The target compound exhibits a tPSA of 45 Ų with 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA) [1]. The pyrazin-2-yl analog—substituting the 3-fluorophenyl group with a pyrazine ring—is predicted to increase tPSA to 58–62 Ų and add 1–2 additional HBA, placing it above the common CNS drug-likeness threshold of <60 Ų but with reduced passive permeability [2]. The thiophen-2-yl analog lowers tPSA to ~37 Ų (loss of one HBA relative to fluorophenyl) while maintaining 1 HBD, yielding a tPSA:HBD ratio that favors higher metabolic turnover due to increased thiophene ring oxidation potential [3]. The 3-fluorophenyl group thus occupies an intermediate tPSA–HBD–HBA space that balances permeability against metabolic liability for the specific chemotype.

tPSA hydrogen bonding CNS penetration permeability heteroaryl comparator

2,4-Dimethylpiperazine Steric Constraint Differentiation from Monomethyl and Unsubstituted Piperazine Analogs

The 2,4-dimethyl substitution on the piperazine ring introduces a steric and stereochemical constraint not present in analogs bearing 4-methylpiperazine or unsubstituted piperazine. The 2-methyl group in the 2,4-dimethyl configuration restricts piperazine ring-flipping dynamics and biases the equatorial/axial orientation of the N-substituent, affecting the presentation of the (piperidin-1-yl)(3-fluorophenyl)methanone moiety to target binding pockets [1]. In the CPS1 inhibitor patent series, compounds with cis-2,6-dimethylpiperazine (a closely related substitution pattern) demonstrated allosteric inhibitory potency (IC50 = 66 nM for H3B-616) that was >10-fold superior to the corresponding unsubstituted piperazine analogs [2]. The 2,4-dimethyl pattern on the target compound provides a distinct stereoelectronic profile that cannot be replicated by 4-monomethyl, 3,5-dimethyl, or unsubstituted piperazine cores.

piperazine substitution steric effect conformational constraint SAR selectivity

Molecular Weight and Fraction sp3 Differentiation from Extended-Linker and Diaryl Analogs

The target compound has a molecular weight of 333.451 Da and a fraction sp3 (Fsp3) of 0.63, placing it in the favorable lead-like space (MW <350, Fsp3 >0.45) [1]. In contrast, extended analogs from the MolBic database that incorporate additional phenyl or pyridyl linkers between the piperidine and the dimethylpiperazine moieties reach MW >480 Da with Fsp3 dropping to 0.35–0.45, moving them beyond typical lead-like criteria and into drug-like or beyond-Rule-of-5 space [2]. The compact structure of the target compound, achieved by the direct methylene bridge between piperidine and piperazine rings rather than a benzyl or extended aryl linker, preserves rotational degrees of freedom (5 rotatable bonds) while maximizing Fsp3, a parameter independently correlated with clinical success rates [3].

molecular weight fraction sp3 drug-likeness physicochemical property lead-likeness

3-Fluorophenyl Electronic Effect: Differentiation from Electron-Rich and Electron-Deficient Aryl Amide Analogs

The 3-fluorophenyl group exerts a moderate electron-withdrawing effect (Hammett σmeta = 0.34 for F) that influences both the reactivity of the amide carbonyl and the potential for halogen bonding with target proteins [1]. Analogs with electron-donating substituents (e.g., 4-methoxyphenyl, σpara = -0.27) or strongly electron-withdrawing groups (e.g., 4-cyanophenyl, σpara = 0.66) on the aryl amide moiety are predicted to shift the amide carbonyl IR stretching frequency by ±5–10 cm⁻¹ relative to the target compound, reflecting altered resonance and hydrogen-bond acceptor strength [1]. In related arylpiperazine series, the 3-fluorophenyl substituent was found to balance metabolic stability (reduced CYP-mediated oxidation vs electron-rich aryl rings) against aqueous solubility (improved vs 4-CF3 or 4-CN analogs), representing a deliberate optimization choice [2]. The 3,4-difluorophenyl analog introduces additional electron withdrawal (cumulative σ ≈0.7) that significantly reduces the electron density on the amide carbonyl, altering target hydrogen-bonding geometry relative to the mono-fluoro target compound.

electronic effect Hammett constant metabolic stability halogen bonding aryl amide

1421450-23-8: Recommended Research and Procurement Application Scenarios


Structure-Activity Relationship (SAR) Exploration of GPR38 Agonist Chemotypes

The target compound falls within the benzylpiperazine derivative space claimed as GPR38 agonists in patent US20090054456A1 [1]. Its 2,4-dimethylpiperazine substitution pattern and 3-fluorophenyl amide moiety provide a specific combination of steric (2-methyl constraint), electronic (meta-fluoro Hammett effect), and lipophilic (logP 3.245) features that can be systematically varied in a matrix SAR library. Procurement of the exact 3-fluoro regioisomer—rather than the more commonly available 4-fluoro or 2-fluoro analogs—allows interrogation of the fluorine position's influence on GPR38 receptor activation, selectivity versus related GPCRs (GPR39, motilin receptor), and functional bias (Gq vs β-arrestin signaling).

Allosteric CPS1 Inhibitor Fragment Expansion and Optimization

Based on the 2,6-dimethylpiperazine CPS1 allosteric inhibitor scaffold (H3B-616, IC50 = 66 nM) disclosed in WO2021102300A1 and ACS Med Chem Lett 2020 [2], the target compound can serve as a fragment-growth starting point where the piperidinyl-(3-fluorophenyl)methanone moiety replaces the H3B-616 C2-substituent. The measured logP of 3.245 and tPSA of 45 Ų provide a baseline for tracking property changes during optimization. The 2,4-dimethyl (rather than 2,6-dimethyl) piperazine pattern may alter the allosteric binding mode, providing a novel vector for overcoming resistance or improving subtype selectivity within the CPS1 inhibitor class.

VDAC Oligomerization and Apoptosis Probe Development

Patent disclosures from Shoshan-Barmatz and Gruzman describe piperazine-piperidine derivatives as inhibitors of VDAC oligomerization with relevance to apoptosis and mitochondrial dysfunction [3]. The target compound incorporates the core (dimethylpiperazin-1-yl)methyl-piperidine scaffold claimed in this patent family with a 3-fluorophenyl amide substituent that may enhance mitochondrial membrane partitioning (logP 3.245) relative to more polar heteroaryl analogs. This compound can be used as a tool to dissect the role of VDAC1 oligomerization in cytochrome c release and mitochondrial Ca²⁺ handling, particularly in cancer cell lines exhibiting altered CPS1 status where cross-talk between CPS1 and VDAC pathways is implicated.

Central Nervous System (CNS) Penetration Screening Control

With a tPSA of 45 Ų (well below the 60–70 Ų threshold for passive CNS penetration) and a logP of 3.245 (within the optimal CNS drug range of 2–4), the target compound is predicted to exhibit favorable blood-brain barrier permeability [4]. Its 1 HBD and 3 HBA profile additionally satisfies the CNS MPO desirability criteria. This compound can serve as a structurally characterized positive control or calibration standard in PAMPA-BBB and MDR1-MDCK permeability assays for piperazine-piperidine CNS screening libraries, where its well-defined physicochemical signature provides a benchmark against which novel analogs with altered fluorine substitution or heteroaryl replacements can be profiled.

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